molecular formula C11H16O4 B060811 4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione CAS No. 171195-56-5

4,5-Diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione

Cat. No.: B060811
CAS No.: 171195-56-5
M. Wt: 212.24 g/mol
InChI Key: XAGJTGQMPFWXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is an organic compound with the molecular formula C11H16O4. This compound is characterized by its cyclopentene ring structure, which is substituted with two ethoxy groups and two methyl groups. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione can be achieved through several methods. One common approach involves the oxidative Heck desymmetrisation of 2,2-disubstituted cyclopentene-1,3-diones . This method utilizes palladium-catalyzed oxidative coupling reactions to introduce the ethoxy groups onto the cyclopentene ring.

Industrial Production Methods

Industrial production of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione typically involves large-scale oxidative coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of chiral enantiopure ligands in the catalytic process can enhance the enantioselectivity of the reaction, making it suitable for producing enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into cyclopentanol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentene compounds.

Scientific Research Applications

2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the cyclopentene ring. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound has a similar ring structure but lacks the ethoxy groups.

    2,2,4,4-Tetramethyl-1,3-cyclobutanedione: Another similar compound with a different ring size and substitution pattern.

Uniqueness

2,2-Dimethyl-4,5-diethoxy-4-cyclopentene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methyl groups on the cyclopentene ring makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

171195-56-5

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4,5-diethoxy-2,2-dimethylcyclopent-4-ene-1,3-dione

InChI

InChI=1S/C11H16O4/c1-5-14-7-8(15-6-2)10(13)11(3,4)9(7)12/h5-6H2,1-4H3

InChI Key

XAGJTGQMPFWXSS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C(C1=O)(C)C)OCC

Canonical SMILES

CCOC1=C(C(=O)C(C1=O)(C)C)OCC

Synonyms

4-Cyclopentene-1,3-dione,4,5-diethoxy-2,2-dimethyl-(9CI)

Origin of Product

United States

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